![molecular formula C17H26N2O2 B5085214 N-cyclooctyl-N'-(4-ethoxyphenyl)urea](/img/structure/B5085214.png)
N-cyclooctyl-N'-(4-ethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CYCLOPS is a urea derivative that was first synthesized in 1996 by researchers at the University of California, San Francisco. It is a potent inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the sensation of pain and heat. Since its discovery, CYCLOPS has been the subject of numerous studies investigating its potential as a therapeutic agent for various conditions.
Mechanism of Action
CYCLOPS exerts its effects by binding to the N-cyclooctyl-N'-(4-ethoxyphenyl)urea channel, which is expressed on sensory neurons and is involved in the sensation of pain and heat. By blocking the N-cyclooctyl-N'-(4-ethoxyphenyl)urea channel, CYCLOPS reduces the transmission of pain signals and reduces inflammation. Additionally, CYCLOPS has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function.
Biochemical and Physiological Effects:
CYCLOPS has been shown to effectively reduce pain and inflammation in preclinical models without causing significant side effects. Additionally, CYCLOPS has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function. However, the exact biochemical and physiological effects of CYCLOPS are still being investigated.
Advantages and Limitations for Lab Experiments
One of the main advantages of CYCLOPS is its potent and selective inhibition of the N-cyclooctyl-N'-(4-ethoxyphenyl)urea channel. This makes it a useful tool for investigating the role of N-cyclooctyl-N'-(4-ethoxyphenyl)urea in various physiological and pathological processes. However, one limitation of CYCLOPS is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on CYCLOPS. One area of interest is the development of more potent and selective N-cyclooctyl-N'-(4-ethoxyphenyl)urea inhibitors based on the structure of CYCLOPS. Additionally, CYCLOPS may have potential as a therapeutic agent for conditions such as chronic pain, inflammation, and cancer. Further studies are needed to fully understand the biochemical and physiological effects of CYCLOPS and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of CYCLOPS involves the reaction of cyclooctylamine with 4-ethoxyphenyl isocyanate. The resulting product is then treated with hydrochloric acid to yield the final compound. The synthesis method is relatively simple and can be carried out using standard laboratory techniques.
Scientific Research Applications
CYCLOPS has been investigated for its potential as a therapeutic agent for various conditions, including pain, inflammation, and cancer. In preclinical studies, CYCLOPS has been shown to effectively block N-cyclooctyl-N'-(4-ethoxyphenyl)urea-mediated pain and inflammation without causing significant side effects. Additionally, CYCLOPS has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have anticancer properties.
properties
IUPAC Name |
1-cyclooctyl-3-(4-ethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-2-21-16-12-10-15(11-13-16)19-17(20)18-14-8-6-4-3-5-7-9-14/h10-14H,2-9H2,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGZCRBXDYUGFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2CCCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49824162 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.